Benzyl 9-(1,3-dioxolan-2-YL)nonanoate
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Overview
Description
Benzyl 9-(1,3-dioxolan-2-yl)nonanoate is an organic compound that features a benzyl ester linked to a nonanoate chain with a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 9-(1,3-dioxolan-2-yl)nonanoate typically involves the acetalization of a carbonyl compound with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with toluenesulfonic acid as a catalyst, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient catalysts such as zirconium tetrachloride (ZrCl4) for acetalization and in situ transacetalization of carbonyl compounds under mild reaction conditions . The use of molecular sieves or orthoesters can also provide effective water removal through chemical reaction or physical sequestration .
Chemical Reactions Analysis
Types of Reactions
Benzyl 9-(1,3-dioxolan-2-yl)nonanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
Benzyl 9-(1,3-dioxolan-2-yl)nonanoate has various scientific research applications, including:
Chemistry: Used as a protecting group for carbonyl compounds during synthetic transformations.
Medicine: May be used in the development of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 9-(1,3-dioxolan-2-yl)nonanoate involves its ability to form stable cyclic acetals with carbonyl compounds, thereby protecting them from unwanted reactions during synthetic processes . The molecular targets and pathways involved include the formation of stable intermediates that can be selectively deprotected under specific conditions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxanes: Similar to 1,3-dioxolanes but with a six-membered ring.
1,2-Dioxolanes: Isomeric forms with adjacent oxygen atoms.
Uniqueness
Benzyl 9-(1,3-dioxolan-2-yl)nonanoate is unique due to its specific structural configuration, which provides stability against nucleophiles and bases, making it an effective protecting group in organic synthesis .
Properties
CAS No. |
106262-53-7 |
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Molecular Formula |
C19H28O4 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
benzyl 9-(1,3-dioxolan-2-yl)nonanoate |
InChI |
InChI=1S/C19H28O4/c20-18(23-16-17-10-6-5-7-11-17)12-8-3-1-2-4-9-13-19-21-14-15-22-19/h5-7,10-11,19H,1-4,8-9,12-16H2 |
InChI Key |
IDWICZBHLZIOAE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)CCCCCCCCC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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